molecular formula C25H30N6O2S B2508116 1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 892769-02-7

1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2508116
CAS RN: 892769-02-7
M. Wt: 478.62
InChI Key: YWWOAWZUOPECBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C25H30N6O2S and its molecular weight is 478.62. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Applications

Compounds containing 1,2,4-triazole and benzylpiperazine derivatives have shown promise in antibacterial and antimicrobial efficacy. For instance, 1,2,3-triazole and 1,2,4-triazole hybrids are reported to exhibit potent antibacterial activity against Staphylococcus aureus due to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and maintenance (Li & Zhang, 2021).

CNS Acting Drugs

The benzylpiperazine moiety is a key structural feature in several central nervous system (CNS) acting drugs, indicating potential for the development of new therapeutic agents targeting the CNS. This structural feature contributes to the activity of compounds in the treatment of various CNS disorders due to its interaction with neurotransmitter systems (Saganuwan, 2017).

Sedative-Hypnotic Applications

Compounds related to the structural framework of the specified chemical have been researched for their sedative-hypnotic effects, indicative of potential use in the treatment of insomnia and related disorders. For example, zaleplon, a non-benzodiazepine hypnotic, shares structural similarities with triazolo[4,3-a]pyrimidine, suggesting that derivatives with modifications in this core could have similar CNS depressant properties (Heydorn, 2000).

Antipsychotic Activity

The presence of benzylpiperazine and related structural motifs has been associated with antipsychotic activity. Compounds such as JL13, which contain a piperazine derivative, have been evaluated for their potential atypical antipsychotic effects, suggesting the therapeutic utility of such structures in managing psychosis (Bruhwyler et al., 1997).

Optoelectronic Materials

Furthermore, the pyrimidine derivatives, as part of the broader chemical family, have found applications in optoelectronic materials. Their capacity to form coordination complexes and engage in hydrogen bonding makes them suitable for use in photo- and electroluminescent applications (Lipunova et al., 2018).

properties

IUPAC Name

12-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2S/c1-2-12-30-24(33)23-20(11-17-34-23)31-21(26-27-25(30)31)9-6-10-22(32)29-15-13-28(14-16-29)18-19-7-4-3-5-8-19/h3-5,7-8,11,17H,2,6,9-10,12-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWOAWZUOPECBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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